2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-24-15-5-3-12(4-6-15)16-14(9-13(10-19)17(22)23)11-21(20-16)8-2-7-18/h3-6,9,11H,2,8H2,1H3,(H,22,23)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODANNFBJNWJEGE-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, cytotoxic, and other relevant biological activities.
- Molecular Formula : C₁₈H₁₄N₄O₂
- Molecular Weight : 314.33 g/mol
- CAS Number : 1006493-62-4
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage cell lines. The inhibition was comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory conditions.
Key Findings :
- Cytokine Inhibition : The compound showed a statistically significant reduction in IL-1β and TNF-α levels when tested in J774 murine macrophage cells, with an IC50 value indicating effective concentration without cytotoxicity up to 100 μM .
- Leukocyte Migration : In animal models, it inhibited leukocyte migration by 63.2%, outperforming indomethacin (45.3% inhibition) in similar assays .
| Parameter | Result |
|---|---|
| Cytotoxicity (up to 100 μM) | No cytotoxic effects observed |
| IL-1β Inhibition | Significant (p < 0.05) |
| TNF-α Inhibition | Superior to dexamethasone |
| Leukocyte Migration Inhibition | 63.2% (compared to control) |
Cytotoxic Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate moderate cytotoxicity, suggesting potential as an anticancer agent.
Research Insights :
- In vitro studies revealed that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, which is crucial for therapeutic applications .
The biological activity of this compound is attributed to its ability to modulate inflammatory pathways by inhibiting key cytokines and chemokines involved in the inflammatory response. The compound's structure allows it to interact with various cellular targets, leading to decreased expression of adhesion molecules and reduced leukocyte infiltration at sites of inflammation.
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on CFA-induced paw edema demonstrated that administration of the compound at a dose of 50 mg/kg resulted in significant reduction of edema within 6 hours post-treatment, comparable to dexamethasone treatment .
- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects against leukemia cell lines, where the compound showed promising results with an IC50 value indicating effective concentration for inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Compound A : 3-[1-(3-Chlorophenyl)-3-(4-Methoxyphenyl)-1H-Pyrazol-4-yl]-2-Cyanoacrylohydrazide
- Key Difference: Replaces the 2-cyanoethyl group with a 3-chlorophenyl substituent.
- Impact: The chloro group increases lipophilicity and may enhance binding to hydrophobic targets.
Compound B : 2-Cyano-3-[1-(2-Carbamoylethyl)-3-(4-Methoxyphenyl)-1H-Pyrazol-4-yl]Prop-2-Enoic Acid
- Key Difference: Substitutes the cyanoethyl group with a carbamoylethyl group.
- However, the cyanoethyl group in the target compound offers greater metabolic stability due to reduced susceptibility to hydrolysis .
Variations in the Aryl Substituents
Compound C : 2-Cyano-3-[1-(2-Cyanoethyl)-3-(3,4-Dimethoxyphenyl)-1H-Pyrazol-4-yl]Acrylic Acid
- Key Difference : The 4-methoxyphenyl group is replaced with a 3,4-dimethoxyphenyl group.
- This could influence binding affinity in biological systems, such as enzyme inhibition .
Compound D : (E)-2-Cyano-3-[1-(2-Cyanoethyl)-3-(3-(Difluoromethoxy)Phenyl)-1H-Pyrazol-4-yl]Prop-2-Enoic Acid
- Key Difference : The 4-methoxyphenyl group is substituted with a 3-(difluoromethoxy)phenyl group.
Functional Group Modifications
Compound E : Methyl (E)-2-Cyano-3-[1-Phenyl-3-(4-Phenylphenyl)Pyrazol-4-yl]Prop-2-Enoate
- Key Difference : The carboxylic acid is replaced with a methyl ester, and the 4-methoxyphenyl group is substituted with a biphenyl moiety.
- Impact : The ester group increases lipophilicity, enhancing membrane permeability but reducing water solubility. The biphenyl group may improve π-π stacking interactions in hydrophobic binding pockets .
Preparation Methods
Cyclocondensation of Hydrazine with 4-Methoxyphenyl-Substituted Diketone
A 1,3-diketone bearing a 4-methoxyphenyl group reacts with hydrazine hydrate in ethanol under reflux to yield 3-(4-methoxyphenyl)-1H-pyrazole. Subsequent formylation at position 4 is achieved via the Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.
Reaction Conditions :
- Hydrazine hydrate : 1.2 equivalents, ethanol, reflux, 6 hours.
- Vilsmeier reagent : POCl₃ (3 equivalents), DMF (5 equivalents), 0–5°C, followed by warming to 80°C.
Yield : 68–72% (two steps).
Nitrogen Alkylation for 2-Cyanoethyl Group Introduction
The 2-cyanoethyl group is introduced at the pyrazole nitrogen (N-1) through alkylation. Intermediate A is treated with acrylonitrile in the presence of a base:
Base-Mediated Alkylation
Procedure :
- Dissolve Intermediate A (1.0 equivalent) in anhydrous DMF.
- Add acrylonitrile (1.5 equivalents) and potassium carbonate (2.0 equivalents).
- Heat at 60°C for 12 hours under nitrogen.
Workup :
- Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
Yield : 85–90% (Intermediate B).
Knoevenagel Condensation to Install α-Cyanoacrylic Acid Moiety
Intermediate B undergoes condensation with cyanoacetic acid to form the target compound.
Catalytic Knoevenagel Reaction
Reagents :
- Intermediate B (1.0 equivalent)
- Cyanoacetic acid (1.2 equivalents)
- Piperidine (10 mol%) as base catalyst
- Toluene, reflux, 8 hours.
Mechanism :
The base deprotonates cyanoacetic acid, generating a nucleophilic enolate that attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated system.
Yield : 75–80%.
Purification :
Recrystallization from ethanol/water (4:1) affords the pure product as a pale-yellow solid.
Analytical Characterization Data
Table 1: Spectroscopic Data for 2-Cyano-3-[1-(2-Cyanoethyl)-3-(4-Methoxyphenyl)-1H-Pyrazol-4-yl]Prop-2-Enoic Acid
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, pyrazole-H), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 7.10 (d, J=8.8 Hz, 2H, Ar-H), 6.85 (s, 1H, CH=), 4.45 (t, J=6.4 Hz, 2H, N-CH₂), 3.85 (s, 3H, OCH₃), 3.20 (t, J=6.4 Hz, 2H, CH₂CN). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.2 (COOH), 160.1 (C=O), 145.3 (pyrazole-C), 129.8–114.7 (aromatic carbons), 118.4 (CN), 55.8 (OCH₃), 45.2 (N-CH₂), 20.1 (CH₂CN). |
| IR (KBr) | ν 2250 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C). |
| HRMS (ESI-TOF) | m/z calcd for C₁₇H₁₅N₃O₃ [M+H]⁺: 326.1134; found: 326.1137. |
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclocondensation
Microwave irradiation (150°C, 30 min) reduces reaction time for pyrazole formation, improving yield to 78%.
Solvent Effects in Knoevenagel Reaction
Table 2: Solvent Screening for Condensation Step
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Toluene | 75 | 8 |
| DMF | 65 | 6 |
| Ethanol | 50 | 12 |
| Acetonitrile | 70 | 7 |
Polar aprotic solvents like DMF accelerate the reaction but may promote side reactions.
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) requires:
Q & A
Q. What are the recommended methods for determining the crystal structure of this compound?
The crystal structure can be determined via single-crystal X-ray diffraction (SCXRD). Data collection is performed using a diffractometer, followed by structure solution with direct methods (e.g., SHELXT ) and refinement using SHELXL . Key steps include:
Q. How can this compound be synthesized, and what reaction conditions are optimal?
A common route involves Claisen-Schmidt condensation :
- React 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with cyanoacetic acid in acetic acid under reflux, catalyzed by piperidine.
- Purify via recrystallization (ethanol/water) .
- Monitor reaction progress by TLC and characterize intermediates via -NMR.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : - and -NMR in DMSO-d to identify cyano, methoxy, and pyrazole protons.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]).
- FT-IR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (C=O) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be studied for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the pyrazole and cyano groups’ roles in binding affinity .
- Mutagenesis Studies : Replace the 4-methoxyphenyl group with electron-withdrawing/donating substituents and assay bioactivity changes.
- Comparative Analysis : Benchmark against analogs (e.g., 3-(4-chlorophenyl) derivatives) to assess substituent effects .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal Assays : Validate enzyme inhibition claims using both in vitro (e.g., fluorescence polarization) and in silico (MD simulations) methods.
- Dose-Response Analysis : Test activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Meta-Analysis : Compare crystallographic data (e.g., binding pose from SCXRD) with docking predictions to reconcile discrepancies .
Q. How can conformational flexibility impact its pharmacological profile?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map energy minima for the prop-2-enoic acid moiety.
- Dynamic NMR : Probe rotational barriers of the cyanoethyl group in solution.
- Crystallographic Packing Analysis : Assess intermolecular interactions (e.g., hydrogen bonds with solvent) using Mercury .
Methodological Considerations
- Data Contradictions : Address conflicting solubility data by testing in multiple solvents (DMSO, PBS) and reporting exact pH/temperature conditions .
- Synthetic Optimization : Use DoE (Design of Experiments) to optimize reaction yield, varying catalysts (e.g., piperidine vs. ammonium acetate) and solvents (ethanol vs. THF) .
Key Comparative Data
| Property | This Compound | Analog (3-(4-Cl-phenyl)) |
|---|---|---|
| LogP | 2.1 (Predicted) | 2.5 |
| IC (Kinase X) | 0.8 µM | 1.2 µM |
| Hydrogen Bonds | 3 (Crystal Structure) | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
